molecular formula C18H31N7O5 B1667191 BMS-262084 CAS No. 253174-92-4

BMS-262084

Cat. No. B1667191
M. Wt: 425.5 g/mol
InChI Key: MFTQITSPGQORDA-NEPJUHHUSA-N
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Description

BMS-262084 is a potent and selective beta-lactam tryptase inhibitor with therapeutic potential for treating asthma . It is also a potent, selective, and irreversible inhibitor of factor XIa, with an IC50 of 2.8 nM against human factor XIa .


Synthesis Analysis

BMS-262084 is a 4-carboxy-2-azetidinone-containing irreversible inhibitor of FXIa . It is selective over other coagulation proteases . The synthesis of BMS-262084 is stereoselective .


Molecular Structure Analysis

The molecular formula of BMS-262084 is C18H31N7O5 . Its molecular weight is 425.48 . The structure is consistent with H-NMR .


Chemical Reactions Analysis

In vitro, BMS-262084 prolonged activated partial thromboplastin time (aPTT) with EC 2x (concentration required to double aPTT) of 10.6 μM in rabbit plasma . It did not prolong prothrombin time (PT), thrombin time (TT) and HepTest .


Physical And Chemical Properties Analysis

BMS-262084 is a solid substance . It is soluble in DMSO at 50 mg/mL (ultrasonic and warming and heat to 60°C) . It is stable in powder form at -20°C for 3 years and at 4°C for 2 years .

Scientific Research Applications

Antithrombotic Efficacy

BMS-262084 has been studied for its antithrombotic efficacy. Wong et al. (2011) conducted research demonstrating that BMS-262084, an irreversible inhibitor of FXIa, exhibited antithrombotic effects in rabbit models with minimal bleeding time effects. This suggests its potential as a promising antithrombotic therapy (Wong, Crain, Watson, & Schumacher, 2011).

Oral Absorption Mechanisms

Kamath et al. (2005) explored the oral absorption mechanisms of BMS-262084, highlighting its low oral bioavailability in rats due to poor absorption. The study found that higher doses of BMS-262084 increased absorption due to the opening of tight junctions in the intestinal epithelium and binding to trypsin, suggesting complex absorption mechanisms involving the paracellular pathway and P-glycoprotein efflux (Kamath, Morrison, Harper, Lan, Marino, & Chong, 2005).

Hemostatic Effects

Schumacher et al. (2007) investigated the hemostatic effects of BMS-262084 in rat models. They found that BMS-262084 effectively inhibited factor XIa, leading to significant antithrombotic effects without substantially prolonging bleeding time. This study further supports its potential role in thrombosis treatment (Schumacher, Seiler, Steinbacher, Stewart, Bostwick, Hartl, Liu, & Ogletree, 2007).

Synthesis of BMS-262084

Qian et al. (2002) developed a highly stereoselective synthesis of BMS-262084, a tryptase inhibitor. This synthesis process was key for producing BMS-262084 in a more efficient manner, indicating the compound's potential for large-scale production and clinical use (Qian, Zheng, Burke, Saindane, & Kronenthal, 2002).

properties

IUPAC Name

(2S,3R)-1-[4-(tert-butylcarbamoyl)piperazine-1-carbonyl]-3-[3-(diaminomethylideneamino)propyl]-4-oxoazetidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N7O5/c1-18(2,3)22-16(29)23-7-9-24(10-8-23)17(30)25-12(14(27)28)11(13(25)26)5-4-6-21-15(19)20/h11-12H,4-10H2,1-3H3,(H,22,29)(H,27,28)(H4,19,20,21)/t11-,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFTQITSPGQORDA-NEPJUHHUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)N1CCN(CC1)C(=O)N2C(C(C2=O)CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)NC(=O)N1CCN(CC1)C(=O)N2[C@@H]([C@H](C2=O)CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N7O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azetidinecarboxylic acid, 3-(3-((aminoiminomethyl)amino)propyl)-1-((4-(((1,1-dimethylethyl)amino)carbonyl)-1-piperazinyl)carbonyl)-4-oxo-, (2S,3R)-

CAS RN

253174-92-4
Record name BMS-262084
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0253174924
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BMS-262084
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I0IR71971G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
110
Citations
J Mäder, CC Rolling, M Voigtländer… - …, 2023 - thieme-connect.com
… prominent BMS-262084 anticoagulant … , BMS-262084 even significantly reduced peak and total thrombin generation of highly procoagulant BxPC–3 cells suggesting that BMS–262084 …
Number of citations: 0 www.thieme-connect.com
PC Wong, WA Schumacher, CA Watson, EJ Crain… - 2006 - Am Heart Assoc
… The k assoc for BMS-262084 with rabbit FXIa is 0.9 x 10 5 M −1 sec −… BMS-262084 in rabbit models of electrically-induced carotid arterial thrombosis and cuticle bleeding. BMS-262084 …
Number of citations: 2 www.ahajournals.org
PC Wong, EJ Crain, CA Watson… - Journal of thrombosis and …, 2011 - Springer
… This study demonstrated that BMS-262084 prevented experimental thrombosis at doses with low BT effects in rabbits, and suggests that a small molecule FXIa inhibitor may represent a …
Number of citations: 85 link.springer.com
X Qian, B Zheng, B Burke, MT Saindane… - The Journal of …, 2002 - ACS Publications
A highly stereoselective synthesis of the novel tryptase inhibitor BMS-262084 was developed. Key to this … BMS-262084 was prepared in 10 steps from d-ornithine in 30% overall yield. …
Number of citations: 35 pubs.acs.org
WA Schumacher, SE Seiler, TE Steinbacher… - European journal of …, 2007 - Elsevier
… BMS-262084 is an irreversible and selective small molecule inhibitor of factor XIa with an IC 50 of 2.8 nM against human factor XIa. BMS-262084 … BMS-262084 administered as an …
Number of citations: 95 www.sciencedirect.com
PC Wong, ML Quan, CA Watson, EJ Crain… - Journal of thrombosis …, 2015 - Springer
… of BMS-262084, a small-molecule mechanism-based inactivator of FXIa [14, 15]. BMS-262084 … over an irreversible FXIa inhibitor like BMS-262084 in clinical settings when rapid …
Number of citations: 38 link.springer.com
S Wichaiyo, W Parichatikanond… - ACS Pharmacology & …, 2023 - ACS Publications
… ) BMS-262084 increased aPTT without affecting the PT in vitro and ex vivo. In rats, the intravenous administration of BMS-262084 … (88) In addition, BMS-262084 significantly decreased …
Number of citations: 1 pubs.acs.org
DJP Pinto, MJ Orwat, LM Smith, ML Quan… - Journal of Medicinal …, 2017 - ACS Publications
Factor XIa (FXIa) is a blood coagulation enzyme that is involved in the amplification of thrombin generation. Mounting evidence suggests that direct inhibition of FXIa can block …
Number of citations: 51 pubs.acs.org
AV Kamath, RA Morrison, TW Harper, SJ Lan… - Journal of …, 2005 - Elsevier
… In vitro, using Caco-2 cells, BMS-262084 appeared to be a P-gp substrate, with an efflux … BMS-262084 is mediated by several concurrent mechanisms. At higher doses of BMS-262084, …
Number of citations: 8 www.sciencedirect.com
JC Sutton, SA Bolton, KS Hartl, MH Huang… - Bioorganic & medicinal …, 2002 - Elsevier
… From these studies compound 2, BMS-262084, was identified as a potent and selective tryptase … BMS-262084 was identified as a potent and selective tryptase inhibitor that, when dosed …
Number of citations: 71 www.sciencedirect.com

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